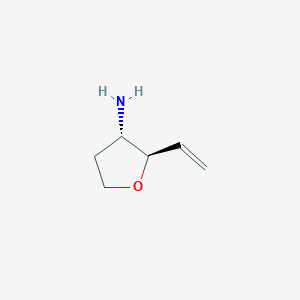
(2R,3S)-2-Ethenyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Ethenyloxolan-3-amine is a chiral compound with a unique structure that includes an oxolane ring and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethenyloxolan-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For instance, the preparation might involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that maximize yield and minimize costs. This might include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Ethenyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxolane ketones, while reduction could produce ethyl-substituted oxolanes .
Scientific Research Applications
(2R,3S)-2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3S)-2-Ethenyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The ethenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-Ethenyloxolan-3-amine
- (2S,3S)-2-Ethenyloxolan-3-amine
- (2S,3R)-2-Ethenyloxolan-3-amine
Uniqueness
(2R,3S)-2-Ethenyloxolan-3-amine is unique due to its specific stereochemistry, which can result in different reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(2R,3S)-2-ethenyloxolan-3-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m0/s1 |
InChI Key |
MNJYWTHQNUBTIC-NTSWFWBYSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](CCO1)N |
Canonical SMILES |
C=CC1C(CCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















